REACTION_SMILES
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[CH2:1]1[CH2:2][NH:3][CH2:4][CH2:5][NH:6]1.[CH3:27][CH2:28][O:29][CH2:30][CH3:31].[CH3:32][CH2:33][O:34][C:35]([CH3:36])=[O:37].[CH3:7][CH2:8][N:9]([CH2:10][CH3:11])[CH2:12][CH3:13].[F:19][c:20]1[cH:21][cH:22][c:23]([CH3:26])[cH:24][cH:25]1.[Na+:42].[O-:38][C:39]([OH:40])=[O:41].[S:14](=[O:15])(=[O:16])([Cl:17])[Cl:18]>>[CH2:1]1[CH2:2][N:3]([S:14](=[O:15])(=[O:16])[c:22]2[cH:21][c:20]([F:19])[cH:25][cH:24][c:23]2[CH3:26])[CH2:4][CH2:5][NH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CNCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)Cl
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Name
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Type
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product
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Smiles
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Cc1ccc(F)cc1S(=O)(=O)N1CCNCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |